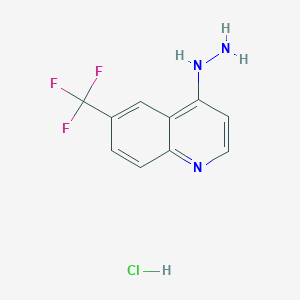

2-Bromo-5-(difluoromethoxy)aniline

Vue d'ensemble

Description

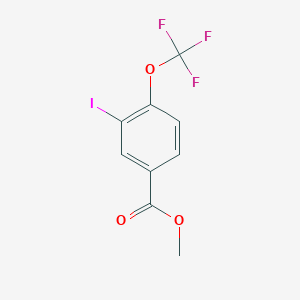

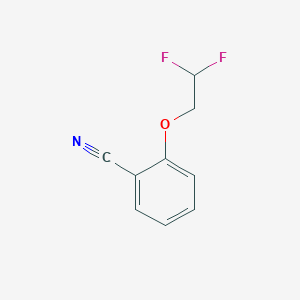

2-Bromo-5-(difluoromethoxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Anilines are aromatic compounds that contain an amino group attached to a phenyl group. The presence of bromo and difluoromethoxy substituents on the aniline ring suggests that this compound could be of interest in various chemical syntheses, particularly in the development of functional molecules and agrochemical intermediates.

Synthesis Analysis

The synthesis of related bromo and difluoromethylated aniline derivatives has been explored in several studies. A method for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br as starting materials has been developed, which could potentially be adapted for the synthesis of this compound . Additionally, a general protocol for N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source has been reported, which might be relevant for introducing the difluoromethoxy group .

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed in the provided papers, related compounds have been studied. For instance, vibrational spectra and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provide insights into the influence of halogen substituents on the vibrational wavenumbers of a molecule, which could be extrapolated to understand the structural aspects of this compound .

Chemical Reactions Analysis

The chemical reactivity of bromoanilines has been explored in various contexts. For example, [14C]-Aniline was selectively monobrominated to ortho- and para-bromoanilines, which were then used in further chemical transformations . This indicates that bromoanilines can serve as intermediates in a variety of chemical reactions. The radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate also demonstrates the potential for halogenated anilines to participate in palladium-catalyzed amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. The vibrational spectra, molecular orbital calculations, and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline provide a basis for understanding the properties of halogenated anilines with electron-withdrawing groups . Additionally, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline and its high yield and purity suggest that the introduction of bromo and trifluoromethoxy groups to an aniline ring can be achieved with high efficiency .

Applications De Recherche Scientifique

Photocatalytic Synthesis

2-Bromo-5-(difluoromethoxy)aniline has potential applications in photocatalytic synthesis. For instance, it can be prepared using Ru(bpy)3Cl2 as a photocatalyst for the visible-light-induced fluoroalkylation of anilines. This method is efficient under blue LED irradiation and enables the installation of amino and fluoroalkyl moieties. Such derivatives can be further transformed into various functional molecules, demonstrating its utility in synthetic chemistry (Kong et al., 2017).

Synthesis and Optical Properties

The compound plays a role in the synthesis and study of optical properties of organic compounds. For example, novel compounds synthesized from 2-bromofluorene, 1-bromooctane, and p-nitrostyrene, involving this compound, have been studied for their UV-Vis and fluorescence spectra, highlighting its relevance in material science and photonics (Zhou Yi-feng, 2010).

Spectroscopic Investigation

This compound is used in spectroscopic studies to understand molecular structures. FTIR and FTRaman spectroscopic investigation of similar brominated aniline molecules has provided insights into the influences of bromine atoms, methyl groups, and amine groups on benzene's geometry and its vibrational modes (Ramalingam et al., 2010).

Synthesis of Biologically Active Compounds

This chemical also finds application in the synthesis of biologically active compounds. The transformation of anilines, including derivatives of this compound, can yield various biologically active compounds through metal-free synthetic methods (Staudt et al., 2022).

Drug Discovery and Development

In the context of drug discovery and development, this compound derivatives are used in the synthesis of difluorooxindoles. This process, involving visible-light-induced photoredox difluoromethylation-amidation, is valuable due to its broad substrate tolerance and mild reaction conditions (Yu et al., 2017).

Radiosynthesis

In radiosynthesis, this compound derivatives are used to synthesize radiofluorinated compounds, such as 2-amino-5-[18F]fluoropyridines. This application is significant in the development of radiopharmaceuticals and imaging agents (Pauton et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain proteins , suggesting that this compound may also interact with specific proteins or enzymes in the body.

Mode of Action

It’s known that brominated anilines can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2-Bromo-5-(difluoromethoxy)aniline may interact with its targets through bond formation or disruption.

Result of Action

Given its potential use in the synthesis of protein inhibitors , it may induce changes in protein activity, leading to downstream effects on cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

2-bromo-5-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKCOGXZCYVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270588 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261875-41-5 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261875-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)